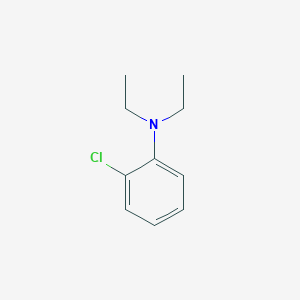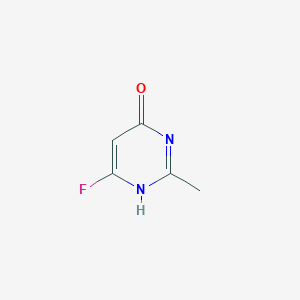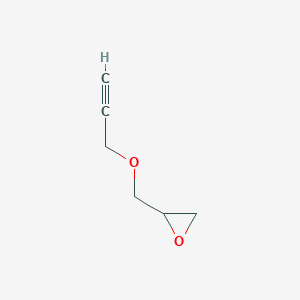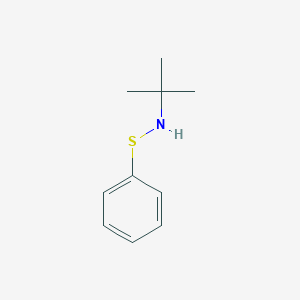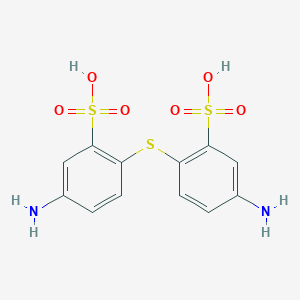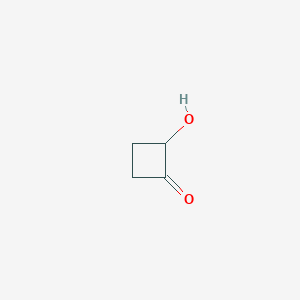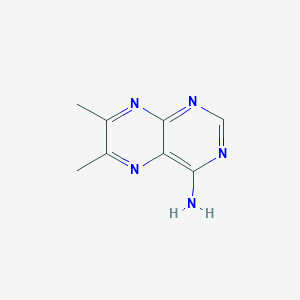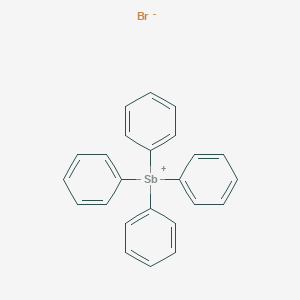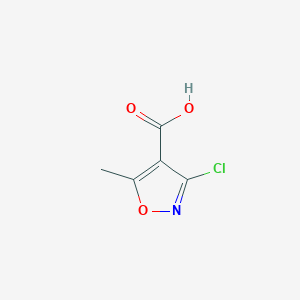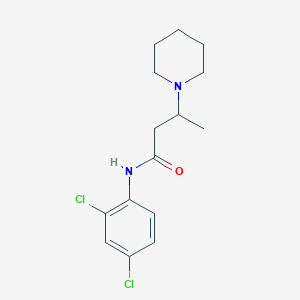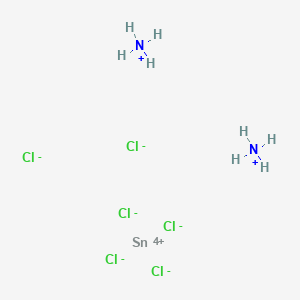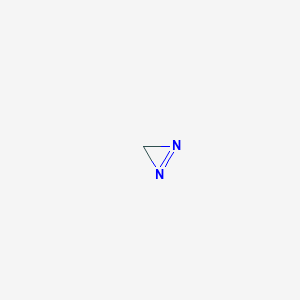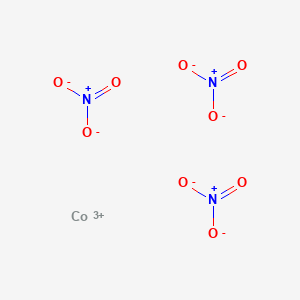
Cobalt(3+);trinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(3+);trinitrate is a chemical compound consisting of cobalt and nitrate ions It is known for its vibrant color and is used in various chemical processes and research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt(3+);trinitrate can be synthesized through the reaction of cobalt(II) hydroxide or cobalt(II) carbonate with nitric acid. The reaction typically involves dissolving the cobalt compound in nitric acid, followed by crystallization to obtain cobalt trinitrate. The reaction conditions include maintaining a controlled temperature and concentration of nitric acid to ensure the complete reaction and formation of the desired product.
Industrial Production Methods
In industrial settings, cobalt trinitrate is produced by reacting cobalt metal or cobalt oxide with nitric acid. The process involves dissolving the cobalt source in concentrated nitric acid, followed by purification and crystallization steps to obtain high-purity cobalt trinitrate. The industrial production methods are designed to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Cobalt(3+);trinitrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to cobalt(II) compounds using reducing agents.
Substitution: The nitrate ions in cobalt trinitrate can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands like ammonia, ethylenediamine, and phosphines are used in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state cobalt compounds.
Reduction: Cobalt(II) compounds.
Substitution: Various cobalt coordination complexes with different ligands.
Scientific Research Applications
Cobalt(3+);trinitrate has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing cobalt-based catalysts and coordination complexes.
Biology: Studied for its potential role in biological systems and as a model compound for studying metal-nitrate interactions.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Used in the production of pigments, ceramics, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of cobalt trinitrate involves its ability to interact with various molecular targets and pathways. In biological systems, cobalt trinitrate can release nitrate ions, which can participate in nitric oxide signaling pathways. The cobalt ion can also interact with proteins and enzymes, affecting their function and activity. The exact mechanism of action depends on the specific application and the environment in which cobalt trinitrate is used.
Comparison with Similar Compounds
Cobalt(3+);trinitrate can be compared with other cobalt compounds such as cobalt(II) chloride, cobalt(III) acetate, and cobalt(II) sulfate. These compounds share some similarities in their chemical behavior and applications but differ in their specific properties and uses. For example:
Cobalt(II) chloride: Used in humidity indicators and as a precursor for other cobalt compounds.
Cobalt(III) acetate: Used in organic synthesis and as a catalyst.
Cobalt(II) sulfate: Used in electroplating and as a nutritional supplement in animal feed.
This compound is unique in its ability to release nitrate ions and its specific coordination chemistry, making it valuable for certain applications that other cobalt compounds may not be suitable for.
Properties
CAS No. |
15520-84-0 |
|---|---|
Molecular Formula |
Co(NO3)3 |
Molecular Weight |
244.95 g/mol |
IUPAC Name |
cobalt(3+);trinitrate |
InChI |
InChI=1S/Co.3NO3/c;3*2-1(3)4/q+3;3*-1 |
InChI Key |
JGDIMKGYTAZXOY-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+3] |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+3] |
Synonyms |
Cobalt(III) nitrate. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



